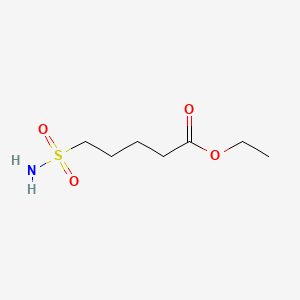

Ethyl 5-sulfamoylpentanoate

Beschreibung

Ethyl 5-sulfamoylpentanoate is an organic compound that belongs to the class of sulfamoyl esters It is characterized by the presence of a sulfamoyl group (-SO2NH2) attached to a pentanoate ester

Eigenschaften

Molekularformel |

C7H15NO4S |

|---|---|

Molekulargewicht |

209.27 g/mol |

IUPAC-Name |

ethyl 5-sulfamoylpentanoate |

InChI |

InChI=1S/C7H15NO4S/c1-2-12-7(9)5-3-4-6-13(8,10)11/h2-6H2,1H3,(H2,8,10,11) |

InChI-Schlüssel |

JLOAOHKNKPJSMS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCCCS(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 5-sulfamoylpentanoate can be synthesized through a multi-step process. One common method involves the reaction of 5-bromopentanoic acid with ethyl alcohol in the presence of a base to form ethyl 5-bromopentanoate. This intermediate is then reacted with sulfamide under basic conditions to yield ethyl 5-sulfamoylpentanoate. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of ethyl 5-sulfamoylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-sulfamoylpentanoate undergoes various chemical reactions, including:

Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom in the intermediate can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-sulfamoylpentanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 5-sulfamoylpentanoate involves its interaction with biological molecules. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis to release the active sulfamoyl moiety, which can then interact with molecular targets such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Conclusion

Ethyl 5-sulfamoylpentanoate is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a potential candidate for drug development. Further research into its properties and applications could lead to new discoveries and innovations in chemistry, biology, and medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-sulfamoylpentanoate, and how do reaction conditions influence yield?

- Methodological Answer : Ethyl 5-sulfamoylpentanoate is typically synthesized via esterification of 5-sulfamoylpentanoic acid with ethanol under acidic catalysis. Optimization involves varying temperature (40–80°C), catalyst concentration (e.g., H₂SO₄ at 1–5 mol%), and reaction time (6–24 hours). Yield analysis requires GC-MS or HPLC to quantify purity and byproducts . Parallel experiments with controlled variables (e.g., solvent polarity, inert atmosphere) can identify optimal conditions.

Q. Which analytical techniques are most reliable for characterizing ethyl 5-sulfamoylpentanoate?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, focusing on sulfonamide (-SO₂NH₂) and ester (-COOEt) functional groups. Infrared spectroscopy (FT-IR) validates bond vibrations (e.g., S=O stretching at 1150–1300 cm⁻¹). Mass spectrometry (HRMS) determines molecular ion consistency. Cross-validate results with elemental analysis (C, H, N, S) to resolve ambiguities .

Q. How does ethyl 5-sulfamoylpentanoate’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light (UV-vis) over 1–6 months. Monitor degradation via HPLC-UV and compare with baseline data. Use Arrhenius kinetics to extrapolate shelf-life .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictions in reported solubility profiles of ethyl 5-sulfamoylpentanoate?

- Methodological Answer : Apply a factorial design to test solubility in solvents (water, DMSO, ethanol) across pH (2–12) and temperature (25–60°C) gradients. Use UV-vis spectroscopy for quantification. Statistical tools (ANOVA, Tukey’s HSD) identify significant variables. Replicate conflicting studies to isolate methodological discrepancies (e.g., equilibration time, particle size) .

Q. How can computational modeling predict the biological activity of ethyl 5-sulfamoylpentanoate derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase for sulfonamide activity). Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO, electrostatic potential). Validate predictions with in vitro enzyme inhibition assays and SAR analysis .

Q. What strategies mitigate interference from sulfonamide group reactivity in kinetic studies of ethyl 5-sulfamoylpentanoate?

- Methodological Answer : Employ competitive inhibition assays with controlled concentrations of competing sulfonamides. Use stopped-flow spectroscopy to capture rapid reaction kinetics. Apply Michaelis-Menten models with correction factors for non-specific binding .

Q. How do structural modifications of ethyl 5-sulfamoylpentanoate affect its metabolic stability in vivo?

- Methodological Answer : Synthesize analogs with fluorinated or methylated sulfonamide groups. Assess metabolic stability using liver microsome assays (human/rat) with LC-MS/MS quantification. Compare half-life (t₁/₂) and clearance rates. Apply QSAR models to correlate substituents with pharmacokinetic parameters .

Methodological Frameworks

-

Experimental Design : Use the PICOT framework to structure studies:

-

Data Contradiction Analysis : Apply root-cause analysis (RCA) to conflicting

-

Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document synthetic procedures, spectral data, and statistical codes in repositories like Zenodo or ChemRxiv .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.